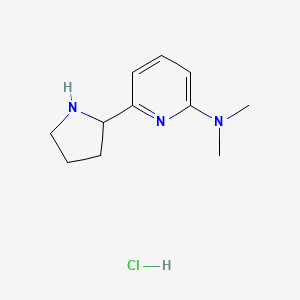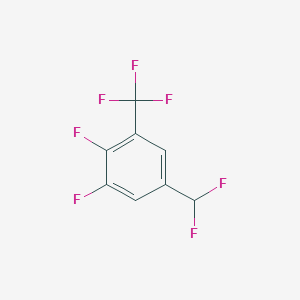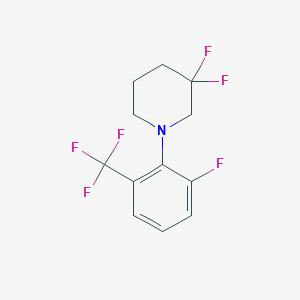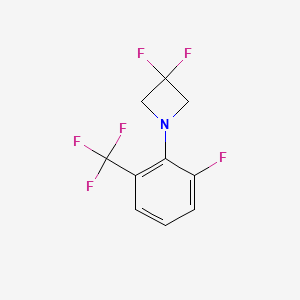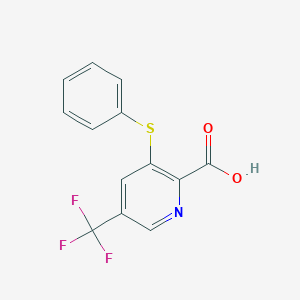
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been reported . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride, prepared from 2,5-CTF, is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid” is represented by the molecular formula C13H8F3NO2S.Chemical Reactions Analysis
Trifluoromethylpyridines and their derivatives have been synthesized and applied in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .Aplicaciones Científicas De Investigación
Odor Detection and Interaction
Studies have explored the interaction of homologous carboxylic acids with various odorants, examining how mixtures of these compounds and their detection probabilities vary. The research specifically looked at the detection of mixtures involving acids like acetic, butyric, hexanoic, and octanoic acids combined with different model odorants, analyzing the summation effects at various concentrations. This work indicates the potential utility of 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid in understanding and harnessing the complex dynamics of odor detection and interaction, particularly in the context of food chemistry and aroma compounds (Miyazawa et al., 2009).
Medical Imaging and Cancer Research
Compounds structurally related to 3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid have been synthesized and evaluated for medical imaging purposes, particularly in the detection and imaging of prostate-specific membrane antigen (PSMA) in prostate cancer. The research highlights the potential use of such compounds in enhancing imaging techniques for better cancer diagnosis and treatment monitoring (Chen et al., 2011).
Cardiovascular Research
Related compounds have been examined for their cardiovascular effects, such as the examination of a specific pyridine carboxylic acid derivative on blood flow, blood pressure, and cardiac output. This research underscores the potential application of such compounds in developing new therapeutic agents targeting cardiovascular diseases (Hojo et al., 1992).
Agricultural and Environmental Studies
The exposure and effects of carboxylic acids and related compounds in the context of agriculture and environmental science have been a subject of study, focusing on their use as pesticides and their impact on public health and the environment. This area of research is crucial for understanding and managing the risks associated with the use of such chemical compounds in agriculture and their potential environmental footprint (Babina et al., 2012).
Direcciones Futuras
Trifluoromethylpyridines and their derivatives are expected to have many novel applications in the future . They have been used in the protection of crops from pests and in the pharmaceutical and veterinary industries . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several derivatives are currently undergoing clinical trials .
Propiedades
IUPAC Name |
3-phenylsulfanyl-5-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2S/c14-13(15,16)8-6-10(11(12(18)19)17-7-8)20-9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHRXTUYZHPNCDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=C(N=CC(=C2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylsulfanyl-5-trifluoromethyl-pyridine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloro-5-([(4-chlorophenyl)sulfonyl]-methyl)-1,3-thiazole](/img/structure/B1411640.png)
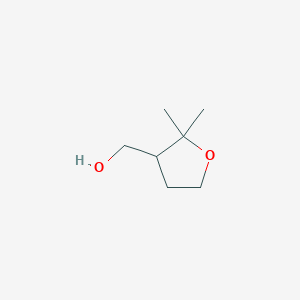
![1-Phenyl-1,6-diazaspiro[3.3]heptane hemioxalate](/img/structure/B1411643.png)
